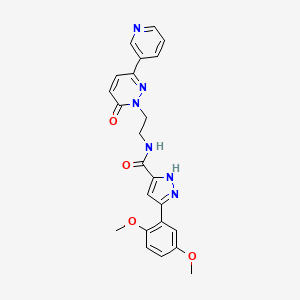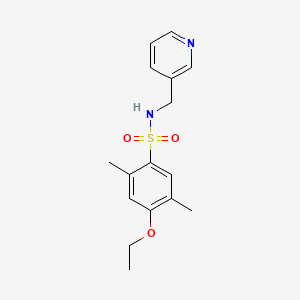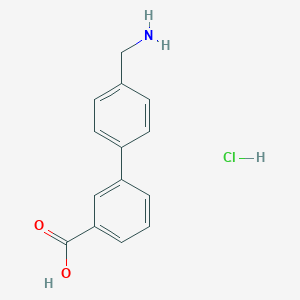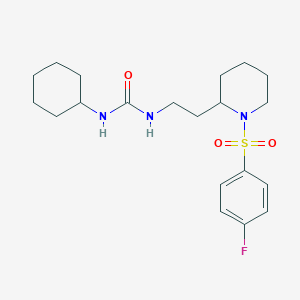
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of protein kinase inhibitors.
Scientific Research Applications
Potential Research Applications
Medicinal Chemistry and Drug Design : The urea functional group is widely recognized for its ability to form hydrogen bonds, making urea derivatives valuable in medicinal chemistry for modulating drug-target interactions. This compound, with its specific functional groups, could be explored for its potential in the development of new therapeutic agents, possibly as enzyme inhibitors or receptor modulators (Jagtap, A., Kondekar, N. B., Sadani, A. A., & Chern, J., 2017).
Enzyme Inhibition Studies : Given the presence of specific functional groups, this compound might be investigated as a potential inhibitor for various enzymes. For instance, urease and other similar enzymes have been targeted using urea derivatives for therapeutic applications, including the treatment of gastric and urinary tract infections (Kosikowska, P., & Berlicki, Ł., 2011).
Chemical Synthesis and Material Science : The structural complexity and specific functional groups of this compound suggest its potential role as a precursor or intermediate in the synthesis of complex organic molecules. Its application in material science could be explored, particularly in the development of novel polymers or coatings, leveraging the fluorophenyl and piperidinyl components for enhanced material properties.
properties
IUPAC Name |
1-cyclohexyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-16-9-11-19(12-10-16)28(26,27)24-15-5-4-8-18(24)13-14-22-20(25)23-17-6-2-1-3-7-17/h9-12,17-18H,1-8,13-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWBDONPHTYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

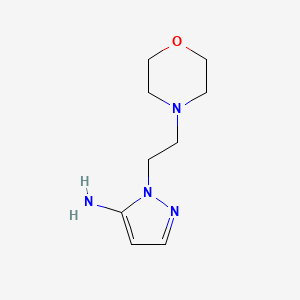
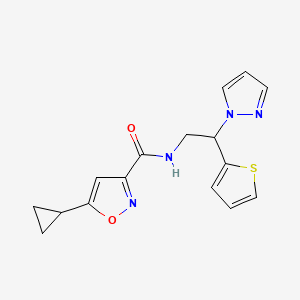

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)
![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
